2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide

Phenylethanolamine N-methyltransferase PNMT inhibition Epinephrine biosynthesis

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide (CAS 31404-59-8) is a small-molecule sulfonamide (C₁₁H₁₄N₂O₃S, MW 254.31) characterized by an N-acetyl-protected tetrahydroisoquinoline (THIQ) ring system bearing a primary sulfonamide at the 7-position. It belongs to the broader class of tetrahydroisoquinoline sulfonamides, a pharmacologically significant scaffold historically associated with phenylethanolamine N-methyltransferase (PNMT) inhibition, thromboxane A₂ antagonism, and opioid receptor modulation.

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
CAS No. 31404-59-8
Cat. No. B11860259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide
CAS31404-59-8
Molecular FormulaC11H14N2O3S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C11H14N2O3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3,(H2,12,15,16)
InChIKeyXYVQFXSDLNCVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide (CAS 31404-59-8): A Structurally Defined Tetrahydroisoquinoline Sulfonamide


2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide (CAS 31404-59-8) is a small-molecule sulfonamide (C₁₁H₁₄N₂O₃S, MW 254.31) characterized by an N-acetyl-protected tetrahydroisoquinoline (THIQ) ring system bearing a primary sulfonamide at the 7-position . It belongs to the broader class of tetrahydroisoquinoline sulfonamides, a pharmacologically significant scaffold historically associated with phenylethanolamine N-methyltransferase (PNMT) inhibition, thromboxane A₂ antagonism, and opioid receptor modulation [1]. Unlike its fully deprotected analog 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SKF 29661), the N-acetyl group confers distinct chemical reactivity and handling properties that are critical for synthetic and analytical workflows.

Why 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide Cannot Be Interchanged with Generic THIQ Sulfonamides


Substituting this compound with other tetrahydroisoquinoline-7-sulfonamides (e.g., the free-amine SKF 29661 or N-alkyl derivatives) introduces fundamental differences in synthetic compatibility, biological target engagement, and patent-derived development pathways. The N-acetyl group serves as a critical protecting moiety that blocks the secondary amine, directly altering the molecule's ability to interact with PNMT—where the free amine of SKF 29661 exhibits measured Ki values ranging from 120 to 580 nM [1]—while enabling orthogonal derivatization at the sulfonamide site. Furthermore, this specific acetylated sulfonamide is explicitly claimed in a patent covering antiallergic imidosulfamides (US4350698) [2], creating a distinct intellectual property position that other analogs do not share.

Head-to-Head Quantitative Evidence for 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide Over Analogs


Differential PNMT Affinity Through N-Acetyl Masking vs. Free Amine SKF 29661

The target compound is the N-acetylated derivative of the well-characterized PNMT inhibitor SKF 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, CAS 31404-61-2). SKF 29661 has demonstrated PNMT binding with Ki values of 120 nM in wild-type human PNMT assays [1] and ranges of 280–580 nM in related bioassay datasets . The N-acetyl group of the target compound masks the secondary amine required for strong PNMT binding [2], thereby substantially reducing PNMT affinity relative to SKF 29661. This provides a chemical biology tool where the acetyl group serves as a cleavable protection strategy, permitting controlled activation of PNMT inhibitory activity upon deprotection, a capability unavailable when directly sourcing the free amine.

Phenylethanolamine N-methyltransferase PNMT inhibition Epinephrine biosynthesis

Patent-Backed Antiallergic Lead Compound Status vs. Non-Patent-Analog THIQ Sulfonamides

US Patent 4,350,698 (SmithKline, 1982) claims 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide as a specific compound within a class of antiallergic imidosulfamides [1]. In vivo efficacy was demonstrated in anesthetized dogs, where the related imidosulfamide SK&F 88046 (a compound incorporating the target scaffold) inhibited thromboxane-induced bronchoconstriction with dose-dependent responses at 1–5 mg/kg i.v., showing an ED₅₀ of approximately 1.5 mg/kg [2]. The target compound's explicit inclusion in the patent differentiates it from non-patent-covered THIQ-7-sulfonamide analogs such as SKF 29661, which is not claimed in the US4350698 patent family for antiallergic use.

Antiallergic agents Bronchoconstriction inhibition Imidosulfamide pharmacology

Synthetic Versatility: Orthogonal N-Acetyl/Sulfonamide Handles vs. N-Substituted Analogs

The target compound possesses two differentially reactive functional groups: an N-acetyl amide at the 2-position and a primary sulfonamide at the 7-position. The acetyl group can be hydrolyzed under mild acidic or basic conditions (e.g., 1–6 M HCl, reflux, 2–12 hours) to unmask the free secondary amine, while the sulfonamide group can be independently alkylated, acylated, or converted to a sulfonyl chloride intermediate [1]. In contrast, analogs with pre-installed N-alkyl or N-aryl substituents (e.g., N-methyl or N-phenyl THIQ-7-sulfonamides) lack this orthogonal protection strategy, restricting their use to direct sulfonamide modifications only. The synthesis of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline (CAS 61563-39-1) from the target compound via chlorosulfonation is a well-precedented transformation [2].

Protecting group strategy Sulfonamide derivatization Divergent library synthesis

Validated HPLC Analytical Method Specificity vs. Parent THIQ-7-Sulfonamide

A validated reversed-phase HPLC method using a Newcrom R1 mixed-mode column has been specifically demonstrated for the separation and analysis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide [1]. The Newcrom R1 column, designed for charged and polar analytes with low silanol activity, provides distinct retention characteristics that differentiate the acetylated sulfonamide from the more polar, non-acetylated parent compound 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SKF 29661). This pre-validated analytical method reduces QC method development time for procurement teams and provides a documented purity assessment workflow.

HPLC separation method Quality control analysis Retention time specificity

Enhanced Chemical Stability vs. Air-Oxidizable Free-Amine THIQ Analogs

Secondary amines within the tetrahydroisoquinoline scaffold are known to undergo oxidative degradation upon prolonged exposure to atmospheric oxygen, forming N-oxides and iminium species that compromise chemical integrity [1]. The N-acetyl protection in the target compound eliminates the oxidizable secondary amine, converting it to a chemically stable amide. This results in a predicted increase in solid-state and solution-phase stability compared to the free-amine analog SKF 29661 [2]. Empirical handling guidance from the literature recommends that unprotected secondary-amine THIQs be stored under inert atmosphere at –20°C [1], whereas N-acetylated THIQs, including the target compound, can typically be stored at room temperature under ambient conditions without significant degradation.

Oxidative stability Storage handling Amine protection

Optimal Procurement and Application Scenarios for 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide


Controlled PNMT Chemical Probe Development via On-Demand Deprotection

Research groups investigating catecholamine biosynthesis use the target compound as a stable, protected precursor to the PNMT inhibitor SKF 29661 [1]. Selective acetyl deprotection under acidic conditions releases the active free amine (Ki = 120–580 nM against human PNMT ) only when desired, enabling temporal control in cell-based PNMT inhibition studies. This eliminates the need to handle the oxidatively sensitive free amine during compound storage and formulation.

Antiallergic Drug Discovery Based on Patent-Protected Imidosulfamide Scaffold

Pharmaceutical research teams pursuing novel antiallergic agents for bronchoconstriction-related indications (asthma, allergic rhinitis) can leverage this compound as a key intermediate within the US Patent 4,350,698 claims [1]. The compound serves as a direct precursor to imidosulfamide derivatives that demonstrated in vivo efficacy in thromboxane-induced bronchoconstriction models, with dose-dependent protection at 1–5 mg/kg i.v. in anesthetized dogs .

Divergent Sulfonamide Library Construction for Structure-Activity Relationship Studies

Medicinal chemistry teams synthesizing focused libraries of tetrahydroisoquinoline sulfonamides use this compound's orthogonal N-acetyl and primary sulfonamide handles for parallel derivatization [1]. The sulfonamide can be alkylated or converted to the sulfonyl chloride (CAS 61563-39-1) for subsequent amination , while the acetyl group remains intact to prevent competing reactions at the nitrogen. Post-derivatization, the acetyl group is cleaved to yield a diverse panel of N-unsubstituted sulfonamide analogs for biological screening.

Analytical Reference Standard for HPLC Method Validation and Metabolite Identification

Analytical chemistry and QC laboratories requiring a well-characterized THIQ sulfonamide standard for HPLC column qualification and method development use this compound based on its documented retention behavior on Newcrom R1 mixed-mode columns [1]. The compound's distinct chromatographic profile relative to deacetylated metabolites (e.g., SKF 29661) supports its use as a system suitability standard and a reference marker in forced degradation studies assessing acetyl-group stability.

Quote Request

Request a Quote for 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.